molecular formula C2H8N4O5S B7798264 Amidinourea sulfate CAS No. 7182-80-1

Amidinourea sulfate

Cat. No.: B7798264
CAS No.: 7182-80-1
M. Wt: 200.18 g/mol
InChI Key: SQRSGVMGWSKZTQ-UHFFFAOYSA-N
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Description

Amidinourea sulfate, also known as dicyandiamidine sulfate, is a chemical compound with the molecular formula C₂H₆N₄O·H₂SO₄. It is a white crystalline powder that is soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amidinourea sulfate can be synthesized through the reaction of guanylurea with sulfuric acid. The reaction typically involves dissolving guanylurea in water and then adding sulfuric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of guanylurea sulfate. The reaction conditions, such as temperature and concentration of reactants, can be optimized to achieve high yields.

Industrial Production Methods

In industrial settings, guanylurea sulfate is produced on a larger scale using similar methods. The process involves the controlled addition of sulfuric acid to a solution of guanylurea, followed by heating and crystallization. The resulting product is then purified through filtration and drying to obtain high-purity guanylurea sulfate.

Chemical Reactions Analysis

Types of Reactions

Amidinourea sulfate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different nitrogen-containing compounds.

    Reduction: It can be reduced under specific conditions to yield other derivatives.

    Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrogen oxides, while reduction can yield amines or other nitrogen-containing compounds.

Scientific Research Applications

Amidinourea sulfate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is used in biochemical research to study enzyme activities and protein interactions.

    Industry: this compound is used in the production of fertilizers, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of guanylurea sulfate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which guanylurea sulfate is used.

Comparison with Similar Compounds

Similar Compounds

    Dicyandiamide: A compound with similar chemical properties and applications.

    Guanidine: Another nitrogen-containing compound used in various industrial and scientific applications.

    Urea: A widely used compound in fertilizers and chemical synthesis.

Uniqueness

Amidinourea sulfate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its solubility in water are some of the factors that contribute to its versatility.

Properties

IUPAC Name

diaminomethylideneurea;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O.H2O4S/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRSGVMGWSKZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)N)(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

591-01-5, 141-83-3 (Parent)
Details Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1)
Record name Urea, N-(aminoiminomethyl)-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1)
Record name Amidinouronium hydrogen sulphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Details Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1)
Record name Amidinourea sulphate
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DSSTOX Substance ID

DTXSID50968025
Record name N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1)
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Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5338-16-9, 7182-80-1, 591-01-5
Record name Urea, N-(aminoiminomethyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5338-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Urea, N-(aminoiminomethyl)-, sulfate (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Amidinouronium hydrogen sulphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidinourea sulphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamylguanidine sulfate
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Record name Guanylurea sulfate
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Record name Carbamylguanidine sulfate
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Record name N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1)
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Record name Amidinouronium hydrogen sulphate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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